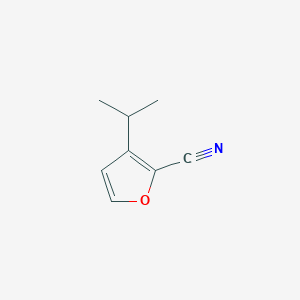
3-(Propan-2-yl)furan-2-carbonitrile
Descripción general
Descripción
3-(Propan-2-yl)furan-2-carbonitrile is a chemical compound with the molecular formula C8H9NO and a molecular weight of 135.16 . It is used for research purposes .
Synthesis Analysis
The synthesis of furan derivatives like 3-(Propan-2-yl)furan-2-carbonitrile can be achieved through various methods. One such method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which results in aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 3-(Propan-2-yl)furan-2-carbonitrile consists of a furan ring with a carbonitrile group attached to the 2-position and a propan-2-yl group attached to the 3-position .Chemical Reactions Analysis
The chemical reactions involving furan derivatives are diverse. For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Aplicaciones Científicas De Investigación
Synthesis and Electrochromic Properties
Synthesis of New Derivatives and Investigation of Electrochromic Properties : New derivatives of 2,5-di(thiophen-2-yl)furan-3-carbonitriles were synthesized and investigated for their electrochromic properties. These derivatives, through polymerization processes, exhibit distinct electrochromic properties, making them potential candidates for electronic display applications due to their stability, fast response time, and good optical contrast (Abaci, Yılmaz, Guney, & Ustalar, 2016).
Antimicrobial Activity
Antimicrobial Activity of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives : A study on the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated their good antimicrobial activity against yeast-like fungi Candida albicans and bacteria such as Escherichia coli and Staphylococcus aureus. These findings suggest potential applications of these compounds in developing new antimicrobial agents (Kalyaev et al., 2022).
Electronic Transport Behavior for Molecular Switches
Study on Electronic Transport Properties for Optical Molecular Switch : Research into 2-amino-4,5-bis(2,5-dimethylthiophen-3-yl)furan-3-carbonitrile revealed its potential as an optical molecular switch. The study showed significant changes in conductivity upon transition from closed to open form, highlighting its application in developing new types of molecular electronic devices (Farbodnia et al., 2021).
Chemical Synthesis and Biological Activities
Utility of Furan Derivatives in Synthesizing Novel Pyrimidines : The use of furan derivatives for synthesizing a variety of pyrimidines demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This synthesis pathway offers a promising approach for creating new antibacterial agents with potential therapeutic applications (Hamid & Shehta, 2018).
Propiedades
IUPAC Name |
3-propan-2-ylfuran-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6(2)7-3-4-10-8(7)5-9/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKXKKAMULAUDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(OC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)furan-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)ethanone](/img/structure/B1447544.png)
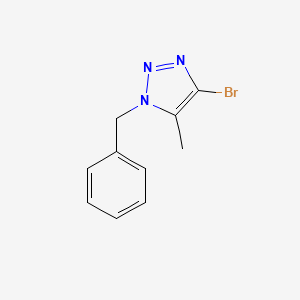
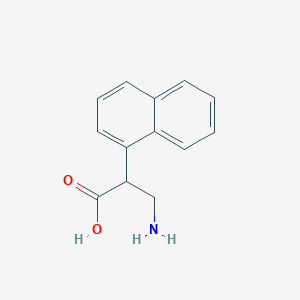
![1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1447549.png)
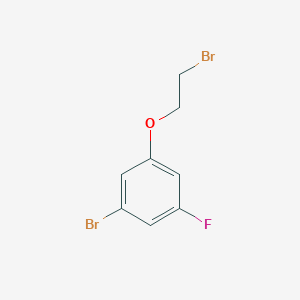
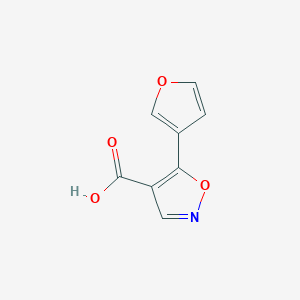
![6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B1447553.png)
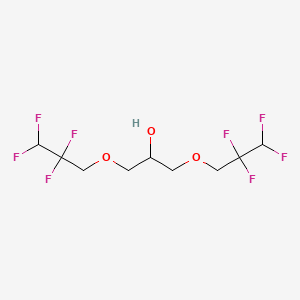
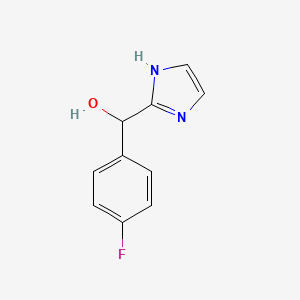
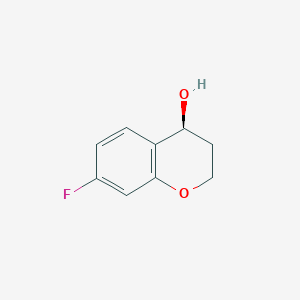
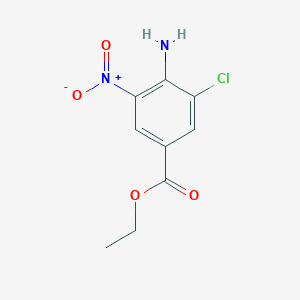
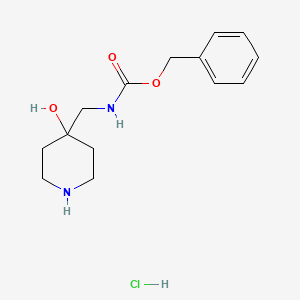
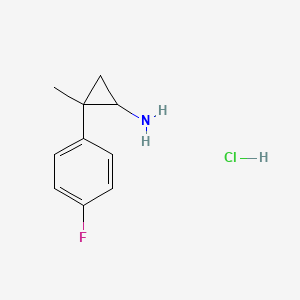
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1447563.png)